molecular formula C13H20ClNO B1472047 Cyclobutyl(4-ethoxyphenyl)methanamine hydrochloride CAS No. 1864057-16-8

Cyclobutyl(4-ethoxyphenyl)methanamine hydrochloride

Cat. No. B1472047
CAS RN: 1864057-16-8
M. Wt: 241.76 g/mol
InChI Key: UWCFDHALOIQVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl(4-ethoxyphenyl)methanamine hydrochloride, also known as CBPMA, is a novel chemical compound with a wide range of potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects, which can be utilized in a variety of laboratory experiments.

Scientific Research Applications

Photocycloaddition Reactions

Cyclobutyl(4-ethoxyphenyl)methanamine hydrochloride has been utilized in studies exploring photochemical transformations, specifically photocycloaddition reactions. Research has demonstrated that the irradiation of certain compounds in the presence of cyclohexene leads to the formation of cyclobutane adducts, highlighting its potential in the field of synthetic chemistry (Haywood et al., 1978).

Luminescent Properties in Platinum(II) Complexes

The compound has also been investigated for its role in the luminescent properties of mono- and binuclear cyclometalated platinum(II) complexes. This research indicates its applicability in the study of fluid- and solid-state oligomeric interactions and ligand-ligand interactions, contributing to the understanding of luminescence in these complexes (Lai et al., 1999).

Antiviral Research

In the field of antiviral research, derivatives of Cyclobutyl(4-ethoxyphenyl)methanamine hydrochloride have shown promise. Studies on pyrimidine derivatives, where cyclobutyl groups are introduced, have indicated improved antiviral potency against types A and B influenza virus. This suggests its potential utility in developing new antiviral medications (Hisaki et al., 1999).

Crystallography and Molecular Structure

Crystallographic studies have employed this compound to understand molecular structures better. For example, research on the title compound, an ethyl cyclohexanol derivative, has helped to elucidate the molecular structure and interactions of certain antidepressant drugs, thereby contributing to the field of drug design (Tessler & Goldberg, 2004).

Synthesis of Novel Compounds

The compound has been instrumental in synthesizing novel compounds, such as sibutramine, a cyclobutylalkylamine useful in treating obesity. Research in this area showcases its significance in creating new therapeutic agents (Jeffery et al., 1996).

properties

IUPAC Name

cyclobutyl-(4-ethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-15-12-8-6-11(7-9-12)13(14)10-4-3-5-10;/h6-10,13H,2-5,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCFDHALOIQVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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